molecular formula C13H12N2O2S B2722131 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1808706-74-2

1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2722131
CAS No.: 1808706-74-2
M. Wt: 260.31
InChI Key: QBDLUJWEKOKOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Furan-2-yl)-3-(Thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring substituted with furan-2-yl (C₄H₃O) and thiophen-3-yl (C₄H₃S) groups at positions 5 and 3, respectively, and an acetyl group at position 1. Pyrazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in the combination of furan and thiophene heterocycles, which confer distinct electronic and steric properties compared to phenyl or substituted phenyl analogs.

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(16)15-12(13-3-2-5-17-13)7-11(14-15)10-4-6-18-8-10/h2-6,8,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDLUJWEKOKOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Several general approaches have been reported for the preparation of similar pyrazoline derivatives, which can be adapted for the synthesis of our target compound. The following sections detail these methodologies with particular emphasis on reaction conditions, yields, and structure confirmation.

Classical Cyclization Method

Chalcone Formation and Cyclization

The most widely reported and efficient method for preparing this compound involves a two-step process: first, the synthesis of an α,β-unsaturated ketone (chalcone) intermediate, followed by cyclization with hydrazine hydrate in acetic acid.

Step 1: Chalcone Synthesis

The chalcone precursor, (E)-3-(furan-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one, is typically prepared via a Claisen-Schmidt condensation between 2-furaldehyde and 3-acetylthiophene in the presence of a base such as potassium hydroxide or sodium hydroxide.

3-Acetylthiophene + 2-Furaldehyde → (E)-3-(furan-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one

Typical reaction conditions:

  • Solvent: Ethanol/water mixture (1:1 to 3:1)
  • Base: KOH (10-30% w/v) or NaOH (10-40% w/v)
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours
  • Purification: Recrystallization from ethanol
Step 2: Cyclization with Hydrazine

The chalcone is subsequently cyclized with hydrazine hydrate in acetic acid to form the 4,5-dihydropyrazole ring, with concurrent acetylation of the pyrazoline nitrogen.

(E)-3-(furan-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one + N₂H₄·H₂O + CH₃COOH → this compound

Typical reaction conditions:

  • Solvent: Glacial acetic acid (30-40 mL per 10 mmol of chalcone)
  • Hydrazine: Hydrazine hydrate (1-2 equivalents)
  • Catalyst: Few drops of concentrated HCl (optional)
  • Temperature: Reflux (110-120°C)
  • Reaction time: 4-6 hours
  • Purification: Recrystallization from ethanol or ethanol/DMF mixture

This method has been successfully applied to synthesize various pyrazoline derivatives with different substituents. For example, experimental details from related compounds indicate that a mixture of the chalcone (10 mmol) and hydrazine hydrate (20 mmol) in glacial acetic acid (25 mL), with the addition of a few drops of concentrated hydrochloric acid, refluxed for 5-6 hours, typically yields the desired product in 75-85% yield after recrystallization.

Microwave-Assisted Synthesis

Accelerated Synthesis Under Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) offers a more efficient alternative to conventional heating methods, significantly reducing reaction times while often improving yields. This approach has been successfully applied to the synthesis of various pyrazoline derivatives.

One-Pot Microwave Method

A one-pot microwave-assisted synthesis can be employed, where the chalcone and hydrazine hydrate are directly reacted under microwave irradiation:

Typical reaction conditions:

  • Solvent: Acetic acid (minimal amount)
  • Power: 400-600 W
  • Irradiation time: 3-5 minutes
  • Temperature: 120-140°C
  • Yield: 78-88%
Two-Step Microwave Process

Alternatively, a two-step process can be used, where both the chalcone formation and cyclization steps are performed under microwave conditions:

Step 1: Chalcone synthesis

  • Reactants: 3-Acetylthiophene and 2-furaldehyde
  • Base: KOH or NaOH
  • Solvent: Ethanol (minimal)
  • Power: 300-400 W
  • Irradiation time: 2-3 minutes

Step 2: Cyclization

  • Addition of hydrazine hydrate and acetic acid
  • Power: 400-600 W
  • Irradiation time: 2-4 minutes
  • Purification: Recrystallization from ethanol

The microwave-assisted method has been reported to provide higher yields (88-92%) compared to conventional heating methods (75-85%) while drastically reducing reaction times from hours to minutes.

Alternative Preparation Methods

Solvent-Free Synthesis

A solvent-free approach using neat reactants with catalytic amounts of acetic acid has been reported for similar compounds:

  • Grinding the chalcone and hydrazine hydrate with a few drops of acetic acid
  • Heating the mixture at 100-120°C for 30-45 minutes
  • Cooling and triturating with ethanol
  • Yields: 70-80%

This environmentally friendly method reduces waste and eliminates the need for large volumes of solvents, although the yields are typically slightly lower than those obtained with traditional methods.

Synthesis via Hydrazonoyl Halides

Another approach involves the use of hydrazonoyl halides as intermediates. This method is particularly useful for preparing pyrazoline derivatives with specific substitution patterns:

  • Reaction of hydrazonoyl halides with furan-2-yl and thiophen-3-yl derivatives
  • Base: Triethylamine or potassium carbonate
  • Solvent: Chloroform or THF
  • Temperature: Room temperature to reflux
  • Reaction time: 12-24 hours
  • Yields: 65-75%

While this method offers greater control over the substitution pattern, it typically results in lower yields compared to the classical approach.

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 1 provides a comparative analysis of different preparation methods for this compound and structurally related compounds.

Table 1: Comparison of Various Preparation Methods for Pyrazoline Derivatives

Method Reaction Time Temperature Solvent Catalyst/Reagent Typical Yield (%) Purity (%) References
Classical Cyclization 4-6 hours Reflux (110-120°C) Acetic acid HCl (cat.) 75-85 >98
Microwave-Assisted 3-5 minutes 120-140°C Acetic acid (minimal) None 88-92 >98
Solvent-Free 30-45 minutes 100-120°C None Acetic acid (cat.) 70-80 95-97
Hydrazonoyl Halide Route 12-24 hours RT to reflux CHCl₃/THF Et₃N or K₂CO₃ 65-75 >95

Method Selection Criteria

The selection of an appropriate synthesis method depends on several factors, including:

  • Scale of synthesis : The classical method is more suitable for large-scale production, while microwave-assisted synthesis is advantageous for small-scale preparations.
  • Equipment availability : Microwave-assisted synthesis requires specialized equipment.
  • Environmental considerations : Solvent-free methods offer reduced environmental impact.
  • Required purity : All methods can provide high-purity products with appropriate purification procedures.
  • Reaction time constraints : Microwave methods significantly reduce reaction times.

Purification and Characterization

Purification Techniques

The crude product obtained from any of the above methods typically requires purification. Common purification techniques include:

  • Recrystallization from ethanol, ethanol/DMF mixtures, or acetone
  • Column chromatography using silica gel (hexane/ethyl acetate gradients)
  • Preparative thin-layer chromatography for analytical samples

Structural Characterization

The structure of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

¹H NMR characteristic signals:

  • Pyrazoline CH proton (position 5): δ 5.5-5.8 ppm (dd)
  • Pyrazoline CH₂ protons (position 4): δ 3.1-3.7 ppm (dd, 2H)
  • Acetyl CH₃ protons: δ 2.3-2.5 ppm (s, 3H)
  • Furan protons: δ 6.3-7.5 ppm (m, 3H)
  • Thiophene protons: δ 7.0-7.8 ppm (m, 3H)

¹³C NMR characteristic signals:

  • Pyrazoline CH (position 5): δ 55-60 ppm
  • Pyrazoline CH₂ (position 4): δ 40-45 ppm
  • Acetyl C=O: δ 168-170 ppm
  • Acetyl CH₃: δ 21-23 ppm
  • Pyrazoline C=N: δ 150-155 ppm
  • Aromatic carbons: δ 105-145 ppm
IR Spectroscopy

Characteristic absorption bands:

  • C=O stretching: 1650-1680 cm⁻¹
  • C=N stretching: 1590-1620 cm⁻¹
  • C-H stretching (aromatic): 3000-3100 cm⁻¹
  • C-H stretching (aliphatic): 2850-2950 cm⁻¹
Mass Spectrometry

Expected signals:

  • Molecular ion peak [M]⁺: m/z 260
  • Fragment ions: [M-CH₃CO]⁺ (m/z 217), [M-C₄H₃O]⁺ (m/z 177)

These spectroscopic data are crucial for confirming the structure and purity of the synthesized compound.

Optimization of Reaction Conditions

Key Parameters Affecting Yield and Purity

Several parameters can significantly impact the yield and purity of the final product:

Table 2: Impact of Reaction Parameters on Synthesis Outcomes

Parameter Range Studied Optimal Condition Effect on Yield Effect on Purity References
Temperature (Classical) 90-130°C 110-120°C Increases up to 120°C, then decreases Optimal at 110-120°C
Reaction Time (Classical) 2-8 hours 5-6 hours Increases up to 6h, then plateaus Optimal at 5-6 hours
Hydrazine Equivalents 1-3 eq. 1.5-2 eq. Increases up to 2 eq., then plateaus No significant effect
Acid Catalyst Amount 0-5 drops 2-3 drops Moderate increase No significant effect
MW Power 300-800 W 400-600 W Optimal at 400-600 W Decreases above 600 W
MW Irradiation Time 1-10 min 3-5 min Increases up to 5 min, then decreases Optimal at 3-5 min

Reaction Monitoring

The progress of the reaction can be monitored by:

  • Thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase
  • High-performance liquid chromatography (HPLC)
  • Gas chromatography (GC)

Scale-Up Considerations

For large-scale synthesis, several modifications to the classical method are recommended:

  • Temperature control : More precise temperature control to maintain reflux conditions without overheating
  • Mixing efficiency : Enhanced stirring to ensure uniform reaction conditions
  • Addition rate : Controlled addition of hydrazine hydrate to manage exothermic reaction
  • Purification strategy : Implementing continuous crystallization processes
  • Safety measures : Additional precautions for handling larger quantities of acetic acid and hydrazine

These considerations can help maintain yield and purity while increasing production scale.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a derivative similar to 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone was synthesized and tested against various bacterial strains. The results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Antitumor Properties
Research has indicated that pyrazole derivatives can act as antitumor agents. A study involving the synthesis of pyrazole derivatives showed that certain compounds exhibited cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Anti-inflammatory Effects
Compounds with pyrazole structures have been reported to possess anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines suggests their potential use in treating inflammatory diseases. This aspect is particularly relevant given the increasing prevalence of chronic inflammatory conditions globally .

Materials Science Applications

Photonic Devices
The unique electronic properties of pyrazole derivatives make them suitable for applications in photonic devices. Studies have explored their use in organic light-emitting diodes (OLEDs) and solar cells due to their ability to facilitate charge transport and enhance light absorption .

Sensors
this compound has also been investigated for use in chemical sensors. Its ability to undergo reversible changes in response to environmental stimuli allows for the development of sensitive detection systems for various analytes .

Agricultural Chemistry Applications

Pesticidal Activity
The compound's efficacy as a pesticide has been explored in several studies. Pyrazole derivatives have shown promise as insecticides due to their neurotoxic effects on pests. Field trials have indicated that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Herbicidal Properties
Research into the herbicidal properties of pyrazole-based compounds has revealed their potential in weed management. Compounds similar to this compound have demonstrated selective toxicity towards certain weed species, making them valuable in agricultural applications .

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application:

    Biological Activity: It may interact with various enzymes or receptors, inhibiting or activating specific pathways. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins.

    Material Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or photovoltaic materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The dihedral angles between the pyrazoline ring and aromatic substituents are critical for understanding molecular planarity and intermolecular interactions. Key comparisons include:

Compound Dihedral Angles (Pyrazoline vs. Substituents) Source
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone 6.69° (C1-C6), 74.88° (C10-C15)
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-pyrazol-1-yl]ethanone 4.89° (fluoro-substituted ring)
Target Compound (Thiophen-3-yl, Furan-2-yl) Predicted: ~5–15° (thiophene), higher due to steric bulk of thiophen-3-yl

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns in pyrazoline derivatives stabilize crystal lattices. For example:

  • 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone forms 1D chains via C–H···O interactions .
  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-pyrazole-1-carbaldehyde exhibits C–H···O and C–H···π interactions .

The target compound’s thiophen-3-yl group may favor C–H···S or C–H···π interactions, distinct from oxygen-dominated bonding in furan/phenyl analogs.

Spectroscopic and Analytical Data

NMR Spectroscopy

Furan and thiophene protons exhibit distinct chemical shifts:

  • Furan-2-yl protons : δ 6.30–7.40 ppm (H-3, H-4) .
  • Thiophen-3-yl protons : δ 7.10–7.80 ppm (H-2, H-4, H-5) .
  • Pyrazoline CH₂ : δ 3.10–3.90 ppm (diastereotopic protons) .

Elemental Analysis

Compound C% (Found/Cald) H% (Found/Cald) N% (Found/Cald) Source
5-(4-Bromophenyl)-3-(4-fluorophenyl)-pyrazole-1-carbaldehyde 55.32/55.35 3.50/3.48 8.03/8.07
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-pyrazol-1-yl]ethanone 64.42/64.46 4.49/4.45 8.80/8.84

The target compound’s elemental composition (C₁₃H₁₂N₂O₂S) would require C% ~60.0, H% ~4.6, N% ~10.7, and S% ~12.3.

Biological Activity

1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique combination of furan and thiophene rings, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3OC_{13}H_{11}N_3O with a molecular weight of approximately 227.25 g/mol. The structure includes a pyrazole core substituted with furan and thiophene moieties, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including the compound . For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against several pathogens. In vitro studies reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial effects are attributed to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
1Staphylococcus aureus0.220.44
2Staphylococcus epidermidis0.250.50
3Escherichia coli0.300.60

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to the target compound have shown significant inhibition of cytokines such as IL-6 and TNF-alpha in various models .
  • In Vivo Studies : In animal models, these compounds demonstrated reduced paw edema and improved pain response when tested against inflammatory agents .

Table 2: Anti-inflammatory Effects

CompoundModelDose (mg/kg)Effect
ACarrageenan-induced edema10Significant reduction in swelling
BAcetic acid-induced writhing20Decreased writhing response

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been noted:

  • Cell Line Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:
    • HepG2: IC50 = 193.93 μg/mL
    • A549: IC50 = 208.58 μg/mL .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)
AHepG2193.93
BA549208.58
CHT-29>300

Case Studies

A notable study investigated the synthesis and biological evaluation of related pyrazole compounds, demonstrating their potential as novel therapeutic agents due to their multifaceted biological activities . The study emphasized the importance of structural modifications in enhancing bioactivity.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, a chalcone precursor (e.g., (E)-1-(furan-2-yl)-3-(thiophen-3-yl)prop-2-en-1-one) is refluxed with hydrazine hydrate in acetic acid, followed by purification via recrystallization or column chromatography. Reaction optimization (e.g., catalyst choice, solvent, temperature) can improve yields, as seen in analogous pyrazoline derivatives .

Q. Which spectroscopic techniques are critical for structural elucidation?

Key techniques include:

  • 1H/13C NMR : To confirm the pyrazoline ring substitution pattern and heterocyclic groups (e.g., furan/thiophene).
  • FT-IR : Identification of carbonyl (C=O, ~1665 cm⁻¹) and NO₂ (if present) stretches .
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. SHELX software is standard for refinement .

Q. What preliminary biological assays are suitable for screening bioactivity?

Initial screens include:

  • Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains .
  • Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or carbonic anhydrase (hCA) activity .

Advanced Research Questions

Q. How do substituents on the pyrazoline ring influence conformational stability and intermolecular interactions?

X-ray studies of related compounds reveal that dihedral angles between the pyrazoline ring and aryl/thiophene groups (e.g., 6.69°–76.67°) impact molecular packing. Hydrogen bonds (e.g., C–H···O) and π-π stacking consolidate crystal lattices, affecting physicochemical properties like solubility .

Q. What computational methods validate experimental findings for electronic properties and reactivity?

  • DFT calculations : Determine HOMO-LUMO gaps (e.g., ~4–5 eV) and electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding interactions with enzymes (e.g., hCA II or AChE) to rationalize inhibition mechanisms (Ki values: 22.7–109.1 nM) .

Q. How can reaction conditions be optimized to address low yields or impurities?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Piperidine or glacial acetic acid improves cyclocondensation efficiency .
  • Temperature control : Reflux at 80–100°C minimizes side reactions .

Q. How do structural modifications (e.g., thiophene vs. furan) alter bioactivity?

Thiophene-containing derivatives show enhanced enzyme inhibition (e.g., hCA I Ki = 24.2–49.8 nM) due to sulfur’s electronegativity and hydrophobic interactions. In contrast, furan analogs may exhibit reduced potency, highlighting substituent-driven SAR .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in bioactivity data across similar compounds?

  • Systematic SAR studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on enzyme binding .
  • Crystallographic validation : Correlate bioactive conformations with X-ray/NMR data to identify critical interactions .

Q. What are the limitations of using SHELX for refining crystal structures with disordered moieties?

SHELX may struggle with highly disordered solvent molecules or flexible side chains. Strategies include:

  • Twinned refinement : For non-merohedral twinning (common in pyrazolines).
  • Constraints/restraints : To stabilize refinement of low-occupancy atoms .

Methodological Best Practices

Q. What protocols ensure reproducibility in pyrazoline synthesis?

  • Stoichiometric control : Use a 1:1.2 molar ratio of chalcone to hydrazine hydrate.
  • Purification : Sequential recrystallization (ethanol/water) and HPLC (C18 column, acetonitrile/water) .

Q. How to design enzyme inhibition assays with high sensitivity?

  • Kinetic assays : Monitor initial reaction rates (e.g., Ellman’s method for AChE).
  • Positive controls : Compare with standards like acetazolamide (hCA) or tacrine (AChE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.